Isoxazolo[5,4-b]pyridin-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,2]oxazolo[5,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHLEQFZWNKMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377105 | |
| Record name | isoxazolo[5,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92914-74-4 | |
| Record name | isoxazolo[5,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2]oxazolo[5,4-b]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Fused Heterocyclic Systems in Chemical and Biological Sciences
Fused heterocyclic systems are complex molecular architectures composed of two or more heterocyclic rings sharing common atoms. fiveable.me These structures are of paramount importance in organic and medicinal chemistry due to their diverse biological activities and unique chemical properties. fiveable.meairo.co.in The presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within the fused rings enhances their reactivity and provides numerous possibilities for functionalization, making them valuable scaffolds in synthetic chemistry. fiveable.me
Many pharmaceuticals owe their therapeutic efficacy to the presence of a fused heterocyclic core, which often dictates the molecule's interaction with biological targets, thereby enhancing its potency and selectivity. fiveable.meresearchgate.net The structural rigidity and defined three-dimensional shape of these systems allow for precise interactions with enzymes and receptors, a critical aspect of modern drug design. fiveable.me
An Overview of the Isoxazolo 5,4 B Pyridine Scaffold in Drug Discovery and Development
The Isoxazolo[5,4-b]pyridine (B12869864) scaffold, the core structure of Isoxazolo[5,4-b]pyridin-3-amine, is a prominent example of a fused heterocyclic system with significant potential in drug discovery. This scaffold is formed by the fusion of an isoxazole (B147169) ring and a pyridine (B92270) ring. The combination of these two heterocyclic systems results in a unique electronic and structural profile that has been explored for various therapeutic applications.
Research has demonstrated that derivatives of the Isoxazolo[5,4-b]pyridine scaffold exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. nih.govnih.govbeilstein-journals.org For instance, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown activity against Gram-negative bacteria. nih.gov Moreover, the scaffold has been identified as a promising starting point for the development of inhibitors for enzymes like phosphoinositide 3-kinases (PI3Ks), which are implicated in cell growth and survival. rhhz.net The versatility of this scaffold allows medicinal chemists to synthesize libraries of compounds with diverse substitutions, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. nih.gov
The Research Landscape and Emerging Trends for Isoxazolo 5,4 B Pyridin 3 Amine
Annulation of an Isoxazole (B147169) Fragment to a Pyridine (B92270) Ring System
One of the primary methods for synthesizing the isoxazolo[5,4-b]pyridine core involves the construction of the isoxazole ring onto a pre-existing, suitably functionalized pyridine derivative. This strategy relies on the presence of reactive groups on the pyridine ring that can undergo cyclization to form the five-membered isoxazole ring.
A notable example of this approach is the synthesis of oxazolo[5,4-b]pyridine (B1602731) derivatives starting from 3-aminopyridin-2(1H)-ones. buketov.edu.kz The reaction of these aminopyridinones with dicarboxylic acid anhydrides, such as succinic or phthalic anhydride, in refluxing acetic acid leads to a one-step acylation and subsequent intramolecular cyclization to yield the corresponding oxazolo[5,4-b]pyridine derivatives with a carboxylic acid linker. buketov.edu.kz This transformation highlights the efficiency of using a substituted pyridine to build the fused heterocyclic system. Although this example leads to an oxazolo[5,4-b]pyridine, the synthetic principle is applicable to the isoxazolo series. Another relevant method involves the reaction of 7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium ethoxide. researchgate.net In this case, the cyano group and the adjacent amino group on the pyridine-like ring system react with hydroxylamine to form the fused isoxazole ring, demonstrating a direct annulation approach. researchgate.net
Annulation of a Pyridine Ring to a Functionalized Isoxazole Core
An alternative and widely used strategy for the synthesis of isoxazolo[5,4-b]pyridines is the construction of the pyridine ring onto a functionalized isoxazole precursor. This approach typically starts with a 5-aminoisoxazole derivative, which serves as a versatile building block.
The readily available 3-methylisoxazol-5-amine is a key intermediate for this purpose. clockss.org For instance, its reaction with ethyl 2-cyano-3-ethoxyacrylate results in the formation of ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. clockss.org The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and aromatization. Similarly, the reaction of 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile also yields an isoxazolo[5,4-b]pyridine derivative. clockss.org This method involves the nucleophilic addition of the amino group of the isoxazole to the activated double bond, followed by the elimination of methylthiol and subsequent cyclization. clockss.org Another approach involves the alkylation of 5-amino-3-methylisoxazole (B44965) with Mannich bases, which can lead to the formation of unsubstituted isoxazolo[5,4-b]pyridine derivatives. researchgate.net These examples showcase the utility of functionalized isoxazoles in building the fused pyridine ring.
Synthesis from Available 2-Chloro-3-nitropyridines
The use of commercially available and readily accessible substituted pyridines, such as 2-chloro-3-nitropyridines, represents an efficient pathway for the synthesis of fused heterocyclic systems. This strategy has been effectively employed for the synthesis of the isomeric isoxazolo[4,5-b]pyridines. nih.gov The methodology involves the intramolecular nucleophilic substitution of the nitro group as a key step. nih.gov
In a typical sequence for the synthesis of isoxazolo[4,5-b]pyridines, a 2-chloro-3-nitropyridine (B167233) is reacted with a compound containing an active methylene (B1212753) group. The resulting intermediate then undergoes cyclization to form the isoxazole ring. nih.govresearchgate.net While this method has been explicitly detailed for the [4,5-b] isomer, the underlying principle of using a substituted nitropyridine as a scaffold could potentially be adapted for the synthesis of this compound, likely through a different substitution and cyclization pattern.
Multi-Component Reaction Approaches to Isoxazolo[5,4-b]pyridines
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries.
Reactions Involving 5-Aminoisoxazoles, Aromatic Aldehydes, and Active Methylene Compounds (e.g., Tetronic Acid, Indan-1,3-dione)
A well-established multi-component strategy for the synthesis of isoxazolo[5,4-b]pyridine derivatives involves the one-pot reaction of a 5-aminoisoxazole, an aromatic aldehyde, and an active methylene compound. researchgate.netnih.gov This reaction can be efficiently promoted by microwave irradiation, often in an environmentally benign solvent like water. buketov.edu.kzyoutube.com
The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and the active methylene compound. The resulting adduct then undergoes a Michael addition with the 5-aminoisoxazole, followed by intramolecular cyclization and dehydration to afford the final isoxazolo[5,4-b]pyridine product. researchgate.net The use of different active methylene compounds allows for the synthesis of a variety of fused systems. For example, the reaction with tetronic acid or indan-1,3-dione yields the corresponding isoxazolo[5,4-b]pyridine derivatives. researchgate.netnih.gov
| 5-Aminoisoxazole Derivative | Aromatic Aldehyde | Active Methylene Compound | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methylisoxazol-5-amine | Various aromatic aldehydes | Tetronic acid | Good to excellent | researchgate.net |
| 3-Methylisoxazol-5-amine | Various aromatic aldehydes | Indan-1,3-dione | 67-90 | researchgate.net |
| 3-Methylisoxazol-5-amine | Benzaldehyde | Dimedone | 36-79 (forms quinolinone derivative) | researchgate.netnih.gov |
| 5-Aminoisoxazoles | Aryl glyoxal (B1671930) | Malononitrile (B47326) | High | researchgate.net |
Condensation Reactions of Substituted Isoxazoles with β-Dicarbonyl Compounds
The condensation of substituted isoxazoles, particularly 5-aminoisoxazoles, with β-dicarbonyl compounds or their synthetic equivalents provides another versatile route to the isoxazolo[5,4-b]pyridine core. This method relies on the nucleophilic character of the 5-aminoisoxazole and the electrophilic nature of the β-dicarbonyl system.
A prominent example is the reaction of 5-amino-3-methylisoxazole with various α,β-unsaturated ketones, which are masked forms of β-dicarbonyl compounds. This reaction leads to the regioselective synthesis of the corresponding isoxazolo[5,4-b]pyridines. nih.gov The reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate, a β-dicarbonyl equivalent, also falls under this category and yields a substituted isoxazolo[5,4-b]pyridine. clockss.org Furthermore, a divergent synthesis of novel isoxazolo[5,4-b]pyridines has been achieved through the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, catalyzed by silver salts and a phosphoric acid. clockss.org This reaction can be controlled to produce different isomers of isoxazolo[5,4-b]pyridine-carboxylates in moderate to good yields. clockss.org
Utilizing Vinamidinium Salt Equivalents in Isoxazolo[5,4-b]pyridine Synthesis
The construction of the pyridine ring in isoxazolo[5,4-b]pyridine systems can be efficiently achieved through the reaction of 5-aminoisoxazoles with 1,3-dielectrophilic species, which can be considered as vinamidinium salt equivalents. A notable example of this approach is the reaction of 3-methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile.
In this synthetic route, the reaction is proposed to proceed through an initial nucleophilic attack of the amino group of the isoxazole onto the activated double bond of the 1,3-dielectrophile. This is followed by the elimination of a methylthiol group, leading to an intermediate that subsequently undergoes cyclization. The final step involves aromatization through the nucleophilic addition of the C4 position of the isoxazole ring to the nitrile function, yielding the isoxazolo[5,4-b]pyridine derivative. clockss.org This method provides a direct route to functionalized isoxazolo[5,4-b]pyridines.
Advanced Synthetic Techniques and Green Chemistry Principles
In recent years, there has been a growing emphasis on the development of environmentally benign and efficient synthetic methods. This has led to the exploration of advanced techniques such as microwave and ultrasound irradiation, which often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents and reagents.
Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds. Several studies have reported the successful synthesis of isoxazolo[5,4-b]pyridine derivatives using this technology. A significant advantage of microwave heating is its ability to achieve uniform and rapid heating of the reaction mixture, which can dramatically accelerate reaction rates.
One prominent example is the one-pot, multi-component synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines. clockss.org In this approach, a mixture of an aromatic aldehyde, a 5-aminoisoxazole, and an active methylene compound (such as tetronic acid or 1,3-indanedione) in water is subjected to microwave irradiation. clockss.org This method is particularly noteworthy as it often proceeds without the need for any additional catalyst, making it an environmentally friendly or "green" synthetic protocol. clockss.org The reaction of aromatic aldehydes with either electron-donating or electron-withdrawing groups has been shown to proceed smoothly under these conditions. clockss.org
The use of microwave assistance in these multi-component reactions not only reduces reaction times from hours to minutes but also simplifies the work-up procedure and often leads to higher product yields. clockss.org
Ultrasound-Assisted Synthesis Protocols for Isoxazolo[5,4-b]pyridines
Ultrasound irradiation is another green chemistry technique that has been successfully applied to the synthesis of isoxazolo[5,4-b]pyridines. Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.
A novel and efficient one-pot synthesis of isoxazolo[5,4-b]pyridines involves the reaction of an arylglyoxal, a 5-aminoisoxazole, and malononitrile under ultrasound irradiation. researchgate.net In this method, acetic acid serves a dual role as both the solvent and a catalyst. The key advantages of this protocol include the use of readily available starting materials, short reaction times, high product yields, and ease of product purification. researchgate.net The utilization of ultrasound as an energy source aligns with the principles of green chemistry by promoting energy efficiency and minimizing waste. researchgate.net
Metal-Free Synthetic Routes to Isoxazole-Containing Systems
The development of metal-free synthetic routes is a key goal in modern organic synthesis to avoid the potential toxicity, cost, and environmental impact associated with metal catalysts. In the context of isoxazolo[5,4-b]pyridine synthesis, several approaches have been developed that proceed without the use of metal catalysts.
As mentioned previously, the microwave-assisted multi-component synthesis of isoxazolo[5,4-b]pyridines in water can proceed efficiently without any added catalyst. clockss.org Similarly, the ultrasound-assisted synthesis using arylglyoxals, 5-aminoisoxazoles, and malononitrile employs acetic acid as a catalyst, thus avoiding the need for metal catalysts. researchgate.net
Furthermore, organocatalysis has been explored for the synthesis of related heterocyclic systems. For instance, L-proline has been used as a catalyst for the synthesis of spiro(isoxazolo[5,4-b]pyridine-5,5′-pyrimidine) derivatives in water. researchgate.net This reaction proceeds through a pseudo five-component one-pot domino aza-Diels–Alder reaction. researchgate.net The use of such organocatalysts provides a mild and environmentally friendly alternative to metal-catalyzed reactions.
Reaction Mechanisms and Regioselectivity in Isoxazolo[5,4-b]pyridine Formation
Understanding the reaction mechanisms and the factors that control regioselectivity is crucial for the rational design of synthetic routes to isoxazolo[5,4-b]pyridines. The formation of the pyridine ring in these systems often proceeds through a cascade of well-established organic reactions.
Proposed Mechanistic Pathways for Key Cyclization Reactions (e.g., Knoevenagel Condensation, Michael Addition, Cyclization)
The multi-component synthesis of isoxazolo[5,4-b]pyridines typically involves a domino sequence of reactions, most commonly a Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization and aromatization. researchgate.net
Knoevenagel Condensation: The reaction sequence is often initiated by a Knoevenagel condensation between an aldehyde or a glyoxal and an active methylene compound, such as malononitrile or a cyclic diketone. researchgate.net This step, which can be catalyzed by a weak base or an acid, results in the formation of a highly electrophilic α,β-unsaturated intermediate.
Michael Addition: The newly formed electrophilic intermediate then undergoes a Michael addition with the amino group of a 5-aminoisoxazole. The exocyclic amino group of the 5-aminoisoxazole acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated system.
Cyclization and Aromatization: Following the Michael addition, the resulting intermediate is poised for intramolecular cyclization. The cyclization can occur through the attack of the endocyclic nitrogen or the C4-carbon of the isoxazole ring onto a nitrile or carbonyl group. The final step is an elimination reaction, typically of water or another small molecule, which leads to the aromatization of the newly formed pyridine ring, yielding the stable isoxazolo[5,4-b]pyridine scaffold. researchgate.net The specific regioselectivity of the final product is determined by the nature of the reactants and the reaction conditions.
Control Experiments and Mechanistic Elucidation Studies
To unravel the intricacies of the formation of isoxazolo[5,4-b]pyridines, researchers have conducted various control experiments. These studies are instrumental in proposing plausible reaction mechanisms.
One notable study investigated the divergent synthesis of two different isomers of isoxazolo[5,4-b]pyridine carboxylates through the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters. researchgate.net The reaction's outcome, leading to either α- or γ-pyridine carboxylates, was found to be dependent on the choice of catalyst. researchgate.net To elucidate the mechanism, a series of control experiments were performed. For instance, when certain intermediates were isolated and subjected to the reaction conditions, their successful conversion to the final products provided strong evidence for their role in the reaction pathway. researchgate.net The structures of the resulting isomeric products were unequivocally confirmed by X-ray crystal structural analysis, which is a critical step in validating the proposed reaction pathways. researchgate.net
Another approach to synthesizing isoxazolo[5,4-b]pyridines involves a one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile under ultrasound irradiation. researchgate.netresearchgate.net The proposed mechanism for this transformation involves a sequence of established reactions: a Knoevenagel condensation, followed by a Michael addition, and subsequent cyclization. researchgate.netresearchgate.net Control experiments would be vital in confirming this stepwise pathway, for example, by attempting to isolate the intermediate from the Knoevenagel condensation and then reacting it with the third component to observe the formation of the final product.
The synthesis of ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate from the reaction of 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate provides another example. clockss.org The proposed mechanism involves nucleophilic addition of the amino group to the double bond, elimination of an ethoxy group, followed by cyclization and aromatization. clockss.org Control experiments, such as attempting the reaction without a base or at lower temperatures, could help to identify the rate-determining step and the role of different reaction parameters.
Regiochemical Considerations in Isoxazolo[5,4-b]pyridine Synthesis
Regioselectivity is a paramount consideration in the synthesis of substituted isoxazolo[5,4-b]pyridines, as the position of substituents can significantly impact the molecule's biological activity. The annulation of a pyridine ring onto a pre-existing isoxazole core is a common strategy, and the regiochemical outcome is often dictated by the nature of the reactants and the reaction conditions. nih.govsigmaaldrich.com
A key factor influencing regioselectivity is the electrophilicity of the carbonyl groups in unsymmetrical dicarbonyl compounds used as starting materials. nih.gov For instance, in reactions involving 1,3-dicarbonyl compounds, the more electrophilic carbonyl group is typically attacked first. nih.gov This principle was demonstrated in the synthesis of 1H-pyrazolo[3,4-b]pyridines, a related heterocyclic system, where the use of 1,1,1-trifluoropentane-2,4-dione led to a specific regioisomer because the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic. nih.gov A similar rationale can be applied to the synthesis of isoxazolo[5,4-b]pyridines.
In the divergent synthesis of isoxazolo[5,4-b]pyridine carboxylates mentioned earlier, the regioselectivity was effectively controlled by the choice of catalyst and solvent. researchgate.net The use of different silver salts and a phosphoric acid catalyst selectively produced either the α- or γ-carboxylated isomers as the major product. researchgate.net This highlights the subtle yet powerful influence of reaction conditions on the regiochemical outcome.
The table below summarizes the regioselective synthesis of different isoxazolo[5,4-b]pyridine derivatives based on the chosen synthetic strategy.
| Starting Materials | Key Reagents/Conditions | Major Regioisomeric Product | Ref |
| 5-Aminoisoxazoles and β,γ-alkynyl-α-imino esters | Silver salts, phosphoric acid catalyst | Divergent synthesis of isoxazolo[5,4-b]pyridine-α-carboxylates and -γ-carboxylates | researchgate.net |
| 5-Amino-3-methylisoxazole and α,β-unsaturated ketones | Not specified | Isoxazolo[5,4-b]pyridines | nih.gov |
| 3-Methylisoxazol-5-amine and ethyl 2-cyano-3-ethoxyacrylate | Not specified | Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | clockss.org |
| 3-Methylisoxazol-5-amine and 2-(bis(methylthio)methylene)malononitrile | Not specified | 4-Amino-5-cyano-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine | clockss.org |
| Aryl glyoxal, 5-aminoisoxazoles, and malononitrile | Acetic acid, ultrasound irradiation | Isoxazolo[5,4-b]pyridines | researchgate.net |
These examples underscore the importance of understanding and controlling regiochemistry in the synthesis of complex heterocyclic molecules like this compound and its derivatives, enabling the targeted production of specific isomers for further investigation.
Design and Synthesis of this compound Analogs for Biological Evaluation
The synthesis of the core this compound structure and its analogs is a critical first step for any medicinal chemistry campaign. Researchers have developed several synthetic routes to access this scaffold and its derivatives, often focusing on methods that allow for diversification to explore structure-activity relationships.
A primary approach involves the synthesis of 3-aminoisoxazolo[5,4-b]pyridine, which serves as a key intermediate. This intermediate can then be subjected to various reactions to produce a library of 3-substituted derivatives. For instance, reactions with acid halides or substituted aromatic aldehydes yield corresponding amides and Schiff bases, respectively. nih.gov One specific method describes the synthesis of 3-aminoisoxazolo[5,4-b]pyridine and its subsequent conversion into a range of new 3-substituted aminoisoxazolo[5,4-b]pyridines, which were then evaluated for their in vitro antiproliferative activity. nih.gov
Modern synthetic techniques have also been employed to improve efficiency and yield. These include:
Microwave-Assisted Synthesis : This method offers rapid reaction times and can lead to higher yields in one-pot reactions. smolecule.com
Multicomponent Reactions : These reactions combine multiple starting materials in a single step, efficiently generating molecular complexity. smolecule.com
Ultrasound Irradiation : Utilized as a green chemistry approach, sonochemistry can accelerate reaction rates and enhance selectivity, as demonstrated in a one-pot synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxal, 5-aminoisoxazoles, and malononitrile. researchgate.netresearchgate.net
The fundamental synthetic strategy often relies on nucleophilic substitution-based cyclization, where a nitrogen-containing nucleophile initiates an intramolecular ring closure to form the fused heterocyclic system. smolecule.com For example, the readily available 3-methylisoxazol-5-amine has been used as a key starting material, which upon reaction with reagents like ethyl 2-cyano-3-ethoxyacrylate, leads to the formation of isoxazolo[5,4-b]pyridine derivatives. clockss.org
These synthetic strategies are instrumental in generating diverse analogs for biological screening. A study focused on antiproliferative agents described the synthesis of several derivatives, including 3-chloroacetyl- and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine, for evaluation against various tumor cell lines. nih.gov
Exploration of Substituent Effects on Biological Activity Profiles
Understanding how different substituents on the isoxazolo[5,4-b]pyridine core influence biological activity is central to optimizing lead compounds. By systematically modifying various positions on the scaffold, chemists can probe interactions with biological targets and refine the pharmacodynamic and pharmacokinetic properties of the molecules.
In a study evaluating the antiproliferative activity of new 3-substituted aminoisoxazolo[5,4-b]pyridines, specific derivatives showed notable cytotoxic effects. nih.gov The introduction of reactive groups at the 3-amino position was found to be critical for activity.
Table 1: Antiproliferative Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives
| Compound | Substituent at 3-amino position | Biological Activity |
|---|---|---|
| V | Chloroacetyl | Cytotoxic against 8 human/mouse tumor cell lines (ID50 < 4 µg/ml) nih.gov |
| VI | 2-Bromopropionyl | Cytotoxic against 8 human/mouse tumor cell lines (ID50 < 4 µg/ml) nih.gov |
These findings indicate that the presence of an electrophilic haloacetyl group at this position confers significant cytotoxic potential, highlighting a key structural requirement for this specific biological effect. nih.gov
While direct and extensive SAR studies on the this compound scaffold are still emerging in the literature, research on closely related isoxazolopyrimidine and isoxazolopyridazine systems provides valuable insights into how substituent effects can be systematically explored. For instance, in a series of isoxazolo[4,5-d]pyridazin-4(5H)-one analogues developed as anti-inflammatory agents, modifications led to compounds with potent dual inhibitory activity against COX-2 and 5-LOX enzymes. nih.gov This demonstrates the power of substituent modification in fine-tuning the biological activity profile of a heterocyclic core.
Scaffold Derivatization and Chemical Modification Strategies
To further explore the chemical space around the isoxazolo[5,4-b]pyridine core and develop compounds with improved or novel biological activities, various derivatization and modification strategies are employed.
The sulfonamide group is a well-established pharmacophore in drug discovery, known for its ability to form key hydrogen bonding interactions with biological targets. Incorporating this moiety into the isoxazolo[5,4-b]pyridine scaffold represents a rational strategy for developing new therapeutic agents.
One synthetic approach involves the reaction of an amino-isoxazole precursor with a sulfonyl chloride. For example, 3-methylisoxazol-5-amine was reacted with 4-acetamidobenzenesulfonyl chloride in pyridine to produce the corresponding sulfonamide derivative. clockss.org A similar strategy could be applied to this compound to generate a library of novel sulfonamides for biological screening.
Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a dual mode of action.
Research into related heterocyclic systems illustrates this approach. For example, new isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives were synthesized incorporating either a 1,3,4-thiadiazole (B1197879) or a 1,2,4-triazole-5-thione moiety. nih.gov These hybrid molecules were evaluated as anti-inflammatory agents, with some showing potent dual inhibition of both COX-2 and 5-LOX. nih.gov Another study describes the synthesis of indole-benzimidazole-isoxazole hybrids as potential anticancer agents. researchgate.net These examples provide a blueprint for the design of hybrid molecules based on the Isoxazolo[5,4-b]pyridine core to target a range of diseases.
Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action. A key strategy for designing such inhibitors is the incorporation of a "warhead"—an electrophilic group that can react with a nucleophilic amino acid residue (like cysteine) in the target's active site. Michael acceptors are commonly used warheads.
In a study aimed at developing irreversible inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, researchers synthesized a series of simplified 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives. nih.gov Although this study used a constitutional isomer of the target scaffold, the principles are directly applicable. Two types of Michael acceptors were incorporated to achieve covalent bonding.
Table 2: Michael Acceptors Used for Covalent Inhibition
| Michael Acceptor Type | Example Moiety | Target |
|---|---|---|
| Vinyl sulfonamide | -SO₂-CH=CH₂ | FLT3 and FLT3-ITD mutants nih.gov |
The resulting covalent inhibitors showed potent activity against FLT3, demonstrating that equipping the isoxazolopyridine scaffold with a Michael acceptor is a viable strategy for developing targeted, irreversible kinase inhibitors. nih.gov
Pharmacophore Identification and Optimization for Targeted Biological Activities
Pharmacophore modeling is a crucial component of modern drug design, involving the identification of the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore is identified, it can be used to guide the optimization of lead compounds.
For the broader class of isoxazolopyridines and related fused heterocycles, docking studies have been instrumental in elucidating the key interactions that govern binding to protein targets. In a study on isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as factor Xa (FXa) inhibitors, molecular docking revealed critical binding interactions. nih.gov
Table 3: Key Pharmacophoric Interactions of an Isoxazolo[5,4-d]pyrimidin-4(5H)-one Inhibitor with FXa
| Compound Moiety | Target Residue(s) | Type of Interaction |
|---|---|---|
| Pyrimidone ring | Tyr99 | π-π interaction nih.gov |
These findings showed that the isoxazolo[5,4-d]pyrimidin-4(5H)-one core is an attractive scaffold for designing FXa inhibitors and identified the 4-carbonyl substituted phenyl ring as a novel binding element for the S1 pocket of the enzyme. nih.gov This type of analysis allows for the rational design of new analogs with optimized interactions to improve potency and selectivity. The molecular formula for the parent compound, this compound, is C₆H₅N₃O. smolecule.com This core structure serves as the foundation for the derivatizations discussed, aimed at identifying and optimizing pharmacophores for various therapeutic targets.
Biological Activities and Therapeutic Potential of Isoxazolo 5,4 B Pyridin 3 Amine Compounds
Anti-Cancer and Anti-Proliferative Activities
Derivatives of the Isoxazolo[5,4-b]pyridine (B12869864) core structure have demonstrated notable potential as anti-cancer agents. Their activity spans the inhibition of various cancer cell lines and the modulation of key signaling pathways involved in tumor growth and survival.
A variety of derivatives based on the isoxazolo[5,4-b]pyridine and related isoxazole (B147169) structures have shown cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.
Notably, sulfonamide derivatives of 3-aminoisoxazolo[5,4-b]pyridine have been tested for their anti-proliferative activity. nih.gov Two specific compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide, exhibited a 50% inhibition of proliferation (IC50) against the MCF7 human breast adenocarcinoma cell line. nih.gov
Other studies on related fused isoxazole systems have also shown significant activity. For instance, various isoxazolo derivatives have demonstrated potent cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. clockss.org In acute myeloid leukemia (AML), cell lines that are positive for FLT3-ITD mutations, such as MOLM-13 and MV4-11, have been shown to be highly sensitive to inhibition by compounds with related heterocyclic cores designed as FLT3 inhibitors. nih.gov
Below is a summary of the inhibitory activities of selected Isoxazolo[5,4-b]pyridin-3-amine derivatives and related compounds against various cancer cell lines.
Table 1: Anti-proliferative Activity of Isoxazolo[5,4-b]pyridine Derivatives
| Compound/Derivative | Cell Line | Activity/Effect | Reference |
|---|---|---|---|
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | MCF7 | 50% inhibition at 152.56 µg/mL | nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | MCF7 | 50% inhibition at 161.08 µg/mL | nih.gov |
| 3-chloroacetylaminoisoxazolo[5,4-b]pyridine | 8 Human/Mouse Tumor Lines | ID50 values < 4 µg/ml | nih.gov |
| 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine | 8 Human/Mouse Tumor Lines | ID50 values < 4 µg/ml | nih.gov |
| Pyrrolo[3,2-d]isoxazole & Isoxazole Derivatives | HCT-116, PC3 | High activity against cancer cell lines, lower toxicity to normal cells | clockss.org |
| Imidazo[1,2-b]pyridazine (B131497) Derivative (34f) | MOLM-13, MV4-11 | GI50 values of 9 nM and 7 nM, respectively | nih.gov |
Receptor Tyrosine Kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a common feature in many cancers, making them prime therapeutic targets. The FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), while the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are key to tumor angiogenesis and proliferation. nih.govnih.gov
Research into heterocyclic compounds has identified several scaffolds capable of inhibiting these critical RTKs. While direct studies on this compound are specific, related structures show potent inhibition. For example, imidazo[4,5-b]pyridine derivatives displayed submicromolar activity against FLT3-ITD. nih.gov Furthermore, in silico analyses of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which also contain an isoxazole moiety, predicted potent inhibitory activity towards human VEGFR-2. nih.govresearchgate.net Other research has demonstrated that bis(benzo[b]furan-2-yl)methanones can inhibit both FLT3 and PDGFR autophosphorylation with IC50 values approaching 0.5 µM. nih.gov This suggests that the broader class of isoxazole-containing heterocycles has the potential to function as RTK inhibitors.
A key mechanism through which anti-cancer agents exert their effects is the induction of programmed cell death, or apoptosis. Studies on novel synthetic isoxazole derivatives have demonstrated significant pro-apoptotic activity in human tumor cells. nih.gov For example, certain 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were found to induce both early and late apoptosis in over 50% of treated K562 erythroleukemic cells. nih.gov
Further investigations into the mechanisms of related compounds have shed light on their cellular effects. Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, another class of heterocyclic compounds, were found to activate caspases 3/7, key executioner enzymes in the apoptotic cascade. mdpi.com Gene expression analysis following treatment with these compounds showed an upregulation of genes involved in the cell death signaling pathways, such as TNFRSF10B and RIPK2. mdpi.com Additionally, pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. mdpi.com
The anti-cancer potential of isoxazolo[5,4-b]pyridine derivatives and related compounds has been validated in both laboratory (in vitro) and animal (in vivo) models. In vitro studies consistently show the cytotoxic and anti-proliferative effects of these compounds against various tumor cell lines. nih.govnih.gov For example, two derivatives, 3-chloroacetyl- and 3-2-bromo-propionylaminoisoxazolo[5,4-b]pyridine, showed cytotoxic activity against eight different human or mouse tumor cell lines with ID50 values within the international activity criterion for synthetic agents (4 microg/ml). nih.gov
The efficacy of these compounds has also been demonstrated in vivo. A series of novel isoxazolo[5',4':5,6]pyrido[2,3-b]indoles were tested for their in vivo anti-cancer activity, with two analogs showing potential comparable to the reference drug Cisplatin. nih.gov In another study, a potent imidazo[1,2-b]pyridazine FLT3 inhibitor was tested in mice bearing MV4-11 xenografts. Treatment with this compound markedly blocked tumor growth without causing adverse effects. nih.gov These findings underscore the therapeutic potential of these heterocyclic systems in preclinical tumor models.
Anti-Microbial and Anti-Fungal Activities
In addition to their anti-cancer properties, certain derivatives of this compound have been investigated for their ability to combat microbial infections.
The emergence of multidrug-resistant bacteria necessitates the development of new anti-microbial agents. Research has shown that specific sulfonamide derivatives of isoxazolo[5,4-b]pyridine possess antibacterial properties. nih.gov Two compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide, demonstrated antimicrobial activity against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. nih.gov The activity was observed at doses of 125, 250, and 500 µg. nih.gov Pseudomonas aeruginosa itself is known to produce antimicrobial metabolites, highlighting the complex chemical interactions within microbial environments. biomedpharmajournal.orgresearchgate.net
Table 2: Antibacterial Activity of Isoxazolo[5,4-b]pyridine Sulfonamide Derivatives
| Compound | Bacterial Strain | Effective Doses (µg) | Reference |
|---|---|---|---|
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa (ATCC 27853) | 125, 250, 500 | nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Escherichia coli (ATCC 25922) | 125, 250, 500 | nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa (ATCC 27853) | 125, 250, 500 | nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Escherichia coli (ATCC 25922) | 125, 250, 500 | nih.gov |
Antifungal Properties and Minimum Inhibitory Concentrations
Derivatives of the this compound scaffold have demonstrated notable antifungal activity, particularly against various Candida species. Research into isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, which share a similar core structure, has shown promising results. These compounds have exhibited significant activity against Candida parapsilosis, with some derivatives showing a minimum inhibitory concentration (MIC) of less than 6.2 µg/mL. nih.govmdpi.com This level of potency highlights the potential of the isoxazolopyridine framework as a source of new antifungal agents. nih.govmdpi.com
The development of resistance to existing antifungal drugs, coupled with the toxicity of some current treatments, underscores the urgent need for novel antifungal therapies. nih.gov The promising antifungal properties of isoxazolopyridine derivatives make them an important area of research in medicinal chemistry. mdpi.com
Table 1: Antifungal Activity of Isoxazolo[3,4-b]pyridine-3(1H)-one Derivatives against Candida parapsilosis
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives | < 6.2 nih.govmdpi.com |
Neurotropic and CNS-Related Activities
The this compound structure and its derivatives have been investigated for their effects on the central nervous system (CNS), revealing potential anticonvulsant, sedative, anxiolytic, and antidepressant properties.
Certain isoxazolo[5,4-b]pyridine derivatives have shown significant anticonvulsant activity. For instance, N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol, a derivative of the glial selective gamma-aminobutyric acid (GABA) uptake inhibitor, effectively blocked sound-induced seizures in an animal model of epilepsy. nih.gov This suggests that the anticonvulsant effects of some of these compounds may be mediated through their interaction with the GABAergic system. nih.gov
Furthermore, docking studies on related pyrazolo[3,4-c]-2,7-naphthyridine derivatives, which also feature a fused heterocyclic system, have indicated a strong affinity for the GABAA receptor, the serotonin (B10506) transporter (SERT), and the 5-HT1A receptor. nih.gov These receptors are all crucial targets in the treatment of epilepsy and other neurological disorders. The interaction with the GABAA receptor, in particular, is a common mechanism of action for many anxiolytic and anticonvulsant drugs. nih.govmdpi.com
The modulation of the GABAA receptor by isoxazolopyridine derivatives also points to their potential as sedatives and anxiolytics. nih.gov Benzodiazepines, a well-known class of drugs with these effects, act by enhancing the effect of GABA at the GABAA receptor. nih.gov
In addition to their anxiolytic potential, some derivatives have been investigated for antidepressant effects. nih.gov The interaction with the SERT transporter, a key target for many antidepressant medications, suggests a possible mechanism for this activity. nih.gov Studies on novel 2-substituted 1,4-benzodiazepine-2-ones, for example, have demonstrated promising antidepressant effects in animal models. nih.gov
Enzyme Inhibition Studies (e.g., Cytochrome P450 CYP17, Monoamine Oxidase, HMG-CoA reductase)
The this compound scaffold has been identified as a potential inhibitor of several key enzymes, indicating a broad range of therapeutic possibilities.
Cytochrome P450 (CYP) Enzymes: Research has shown that this compound can inhibit cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. smolecule.com Additionally, molecular modeling studies have suggested that related compounds may interact with mycobacterial cytochrome P450-dependent sterol 14alpha-demethylase, an enzyme crucial for the sterol biosynthesis pathway in Mycobacterium tuberculosis. nih.gov The design of inhibitors for human cytochrome P450 8B1 (CYP8B1), a target for type 2 diabetes and nonalcoholic fatty liver disease, has also been explored using pyridine-containing compounds. nih.gov
Monoamine Oxidase (MAO): Derivatives of the related 2,1-benzisoxazole have been identified as specific inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B inhibitors are used in the treatment of Parkinson's disease. nih.gov This suggests that isoxazolopyridine derivatives could also be explored for their MAO inhibitory activity.
HMG-CoA Reductase: While direct studies on this compound are limited, inhibitors of HMG-CoA reductase, known as statins, are widely used to lower cholesterol. nih.govnih.gov Given that some steroidal drugs are known to inhibit cholesterol synthesis, and considering the structural similarities that can exist between different classes of enzyme inhibitors, the potential for isoxazolopyridine derivatives to interact with HMG-CoA reductase could be a future area of investigation. waocp.com
Table 2: Enzyme Inhibition by this compound and Related Compounds
| Enzyme | Compound Class | Observed/Potential Effect |
| Cytochrome P450 CYP1A2 | This compound | Inhibition smolecule.com |
| Cytochrome P450 14alpha-demethylase | 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives | Potential Interaction nih.gov |
| Monoamine Oxidase B (MAO-B) | 2,1-benzisoxazole derivatives | Inhibition nih.gov |
Other Reported Biological Activities (e.g., antiviral, anti-inflammatory, antioxidant, antitubercular)
Beyond the activities detailed above, the this compound scaffold and its derivatives have shown a diverse range of other biological effects.
Antiviral: While specific studies on the antiviral properties of this compound are not extensively detailed in the provided context, the broad biological activity of heterocyclic compounds suggests this as a potential area for future research.
Anti-inflammatory: Derivatives of the related oxazolo[4,5-b]pyridine (B1248351) have been synthesized and shown to possess in vivo anti-inflammatory activity. nih.gov These compounds were found to inhibit pro-inflammatory mediators. nih.gov The anti-inflammatory potential of isoxazolopyridine derivatives is an active area of investigation. rsc.org
Antioxidant: Isoxazolone derivatives, which share a core structural motif, have been noted for their antioxidant activities. nih.gov
Antitubercular: Several studies have highlighted the potential of isoxazole-containing compounds as antitubercular agents. nih.gov Derivatives of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown inhibitory activity against Mycobacterium tuberculosis strains. nih.gov Furthermore, 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase. acs.org
Table 3: Other Biological Activities of this compound and Related Compounds
| Activity | Compound Class | Key Findings |
| Anti-inflammatory | Oxazolo[4,5-b]pyridine derivatives | Inhibition of pro-inflammatory mediators. nih.gov |
| Antioxidant | Isoxazolone derivatives | Noted for antioxidant properties. nih.gov |
| Antitubercular | 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Inhibitory activity against M. tuberculosis. nih.gov |
| Antitubercular | 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives | Potent inhibitors of M. tuberculosis pantothenate synthetase. acs.org |
Computational Approaches in the Study of Isoxazolo 5,4 B Pyridin 3 Amine
Quantitative Structure-Activity/Retention Relationship (QSAR/QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models are mathematical approaches that correlate the structural or physicochemical properties of compounds with their biological activities or chromatographic retention times, respectively. While specific QSAR studies focusing on the biological activities of Isoxazolo[5,4-b]pyridin-3-amine derivatives are not extensively documented in the literature, the principles are widely applied to the broader isoxazole (B147169) class of compounds. For instance, QSAR analyses have been successfully used to study the anti-Coxsackievirus B3 activity of ([biphenyloxy]propyl)isoxazole derivatives. nih.govresearchgate.net Such studies typically involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to build a predictive model.
In a similar vein, QSRR modeling has been applied to closely related isomers, such as isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, to understand their interactions with biomolecules and predict their behavior in biological systems. mdpi.commdpi.com These studies often explore the relationship between molecular structure and retention on systems like immobilized artificial membrane (IAM) columns, which mimic cell membranes, or human serum albumin (HSA) columns. mdpi.commdpi.comnih.govresearchgate.net
For example, a QSRR study on isoxazolo[3,4-b]pyridine-3(1H)-ones used multiple linear regression (MLR) and differential evolution coupled with partial least squares (DE-PLS) to model their affinity to phospholipids (B1166683) and HSA. mdpi.commdpi.comresearchgate.netnih.gov The models incorporated descriptors like the Randic shape index, 3D-MoRSE descriptors, and WHIM descriptors to explain the retention mechanism. nih.gov Such models can be instrumental in predicting properties like membrane permeability and plasma protein binding for new derivatives, even before they are synthesized. Although lipophilicity is a key factor, these studies show it does not solely explain the affinity to phospholipids, highlighting the complexity of molecular interactions. mdpi.comnih.govresearchgate.net
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.
While specific docking studies for this compound are not widely published, research on analogous structures provides insight into the potential targets and interaction modes for this scaffold. For example, derivatives of the closely related oxazolo[5,4-b]pyridine (B1602731) have been docked against Prostaglandin synthase-2 (also known as COX-2), a key enzyme in inflammation. buketov.edu.kz Similarly, isoxazole-carboxamide derivatives have been studied as inhibitors of both COX-1 and COX-2 enzymes through molecular docking to elucidate their binding interactions. nih.gov
Other related heterocyclic systems have been computationally evaluated against a range of important therapeutic targets:
Kinase Inhibitors: Oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which share a similar fused ring system, have been docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com These studies revealed key hydrogen bonding and π-π stacking interactions with amino acid residues like Cys919 and Phe1047, providing a rationale for their anticancer activity. mdpi.com
Immunomodulators: Derivatives of isoxazolo[5,4-d]pyrimidine (B13100350) were investigated as agonists for Toll-like receptor 7 (TLR7), an important target in immunotherapy. acs.orgsemanticscholar.org
Antimicrobial Targets: Docking studies have also been performed on isoxazole derivatives against critical bacterial enzymes, such as P. aeruginosa elastase B and K. pneumonia KPC-2 carbapenemase, to support their observed antimicrobial activity. nih.gov
These examples demonstrate the utility of molecular docking in identifying potential biological targets and understanding the specific atomic-level interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding affinity of isoxazole-containing compounds.
In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness (e.g., Lipinski's Rule of Five, Plasma Protein Binding)
In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates early in the discovery process. rsc.org These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.
Drug-Likeness and Lipinski's Rule of Five
A primary tool for assessing drug-likeness is Lipinski's Rule of Five. etflin.com It suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. The properties of the parent compound, this compound, calculated from public databases, are generally in accordance with this rule, suggesting a favorable starting point for drug design. nih.gov
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 135.12 g/mol nih.gov | ≤ 500 | Yes |
| LogP (XLogP3-AA) | 0.6 nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from -NH₂) nih.gov | ≤ 5 | Yes |
This interactive table summarizes the key physicochemical properties of this compound in the context of Lipinski's Rule of Five.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins like human serum albumin (HSA) significantly impacts its distribution and availability to act on its target. Computational tools such as PreADMET are often used for an initial estimation of PPB. mdpi.com However, studies on the related isoxazolo[3,4-b]pyridine-3(1H)-one scaffold have shown that in silico predictions for PPB may not always correlate well with experimental results derived from techniques like HSA-HPLC. mdpi.com This discrepancy underscores the importance of integrating experimental data with computational predictions for a more accurate assessment. Computational methods for predicting PPB are continually evolving, with machine learning and deep learning approaches showing promise for improving accuracy. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and dynamic behavior of molecules over time. A molecule's conformation—its three-dimensional shape—can significantly influence its ability to bind to a receptor.
Conformational Analysis involves systematically exploring the different spatial arrangements of a molecule's atoms that can be achieved through bond rotations. This helps identify low-energy, stable conformations that are likely to be biologically relevant.
Molecular Dynamics (MD) Simulations provide a more dynamic picture by simulating the movement of atoms and molecules over a period of time based on the principles of classical mechanics. MD simulations can reveal how a ligand-protein complex behaves in a simulated physiological environment, assessing the stability of binding interactions, the role of solvent molecules, and conformational changes that occur upon binding.
While specific MD simulation studies focused solely on this compound are not prominent in the literature, this technique is frequently applied to its analogues. For instance, MD simulations have been used to study the dynamic behavior of isoxazole-carboxamide derivatives within the active site of COX enzymes to better understand their inhibitory mechanism. nih.gov Such simulations can validate the binding poses obtained from molecular docking and provide deeper insights into the stability of the ligand-receptor complex, which is critical for rational drug design.
Future Perspectives and Research Directions for Isoxazolo 5,4 B Pyridin 3 Amine
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives has traditionally involved multi-step procedures. However, recent research has pivoted towards developing more efficient and environmentally benign methodologies in line with the principles of green chemistry. diva-portal.org A significant advancement is the use of microwave-assisted multi-component reactions, which can be performed in water without the need for any additional catalyst or reagent. nih.govacs.org This approach not only accelerates reaction times but also simplifies purification, making it highly suitable for creating libraries of compounds for drug discovery. nih.gov
Another sustainable strategy involves the use of ultrasound irradiation in one-pot reactions. For instance, the synthesis of isoxazolo[5,4-b]pyridines has been successfully achieved from aryl glyoxal (B1671930), 5-aminoisoxazoles, and malononitrile (B47326) using acetic acid as both a solvent and a catalyst under ultrasound conditions. researchgate.net This method is noted for its short reaction times, high efficiency, and easy work-up. researchgate.net Furthermore, novel catalytic systems are being explored to enhance reaction yields and selectivity. The use of L-proline as a catalyst for pseudo five-component one-pot domino reactions in water has proven effective for synthesizing related spiro derivatives. researchgate.net Researchers are also investigating biodegradable supramolecular catalysts, such as modified β-cyclodextrin, to facilitate the clean and efficient synthesis of isoxazole (B147169) derivatives. nih.gov These innovative synthetic routes, emphasizing one-pot procedures, aqueous media, and alternative energy sources, represent a crucial direction for the sustainable and cost-effective production of Isoxazolo[5,4-b]pyridin-3-amine and its derivatives. nih.govresearchgate.netresearchgate.net
Discovery of New Biological Targets and Mechanisms of Action
The isoxazolopyridine scaffold is associated with a wide spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties. clockss.orgnih.gov Derivatives of this compound have been evaluated for their potential as antitumor agents, with some showing cytotoxic effects against various cancer cell lines. clockss.orgnih.gov Research has also pointed to the inhibition of key metabolic enzymes like cytochrome P450 (CYP), with some analogs identified as inhibitors of CYP1A2, an enzyme critical in drug metabolism. smolecule.com
Future research is focused on identifying novel and specific biological targets to unlock the full therapeutic potential of this scaffold. Recent breakthroughs with closely related isoxazole-fused heterocycles have revealed promising new targets:
Kinase Inhibition: A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives have been synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and its internal tandem duplication (ITD) mutants, which are strongly associated with acute myeloid leukemia (AML). nih.gov
Immunomodulation: The isoxazolo[5,4-d]pyrimidine (B13100350) scaffold, a close structural relative, has been used to develop selective agonists for Toll-like receptor 7 (TLR7), indicating a potential role in modulating the immune response. acs.org Another related scaffold, isoxazolo[5,4-d]pyrimidin-4(5H)-one, has yielded selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. mdpi.com
Antifungal Activity: Derivatives of the isomeric isoxazolo[3,4-b]pyridine-3(1H)-one have demonstrated notable antifungal activity, particularly against Candida parapsilosis, addressing a critical need for new antifungal agents. nih.govmdpi.com
Plant Growth Regulation: An interesting and less common activity was observed for Isoxazolo[5,4-b]pyridine-3-acetic acid, which showed potential as a plant growth regulator (auxin activity). nih.gov
The discovery of these diverse targets highlights the versatility of the isoxazolopyridine core and directs future research toward exploring its role in kinase signaling, immunomodulation, and infectious diseases.
Advanced Derivatization for Enhanced Potency and Selectivity
The this compound core serves as a foundational structure for chemical modification to optimize therapeutic properties. Advanced derivatization focuses on improving the potency, selectivity, and pharmacokinetic profile of lead compounds through systematic structure-activity relationship (SAR) studies.
A compelling example is the development of covalent inhibitors for FLT3 kinase, where the isoxazolo[3,4-b]pyridin-3-amine scaffold was modified by introducing Michael acceptors like vinyl sulfonamide and acrylamide. nih.gov This derivatization led to compound C14 , which displayed potent inhibition of both FLT3 and the drug-resistant FLT3-ITD mutant. nih.gov
Research on other isoxazole-based compounds further informs derivatization strategies. Studies on isoxazole-based RORγt ligands demonstrated that the nature of the linker connecting different parts of the molecule is critical for potency; an ether linkage was found to be nine times more potent than an amine linker, while a thioether linkage significantly decreased activity. nih.gov Similarly, in the development of TLR7 agonists based on the isoxazolo[5,4-d]pyrimidine scaffold, the introduction of specific halogen atoms and lipophilic rings was found to be crucial for agonist activity, with EC50 values in the low micromolar range. acs.org These examples underscore the importance of precise chemical modifications to achieve high potency and selectivity for a desired biological target. Future work will continue to leverage these principles to fine-tune derivatives of this compound for specific therapeutic applications.
Combination Therapies and Multi-Targeting Strategies
While much of the current research on this compound derivatives has centered on developing selective, single-target agents, the broad biological activity associated with the scaffold presents future opportunities for more complex therapeutic approaches. The development of compounds that can be used in combination with existing drugs or that are designed to interact with multiple targets simultaneously is a growing area of interest in drug discovery.
Given that derivatives have shown promise in oncology against targets like FLT3, future investigations could explore their use in combination with standard chemotherapy or other targeted agents to overcome drug resistance or achieve synergistic antitumor effects. Furthermore, the scaffold's potential to engage diverse targets, from kinases to immune receptors, suggests that it may be possible to design multi-target ligands. Such agents could be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated. This remains a largely unexplored but promising avenue for future research.
Translation from Preclinical to Clinical Applications
The ultimate goal of medicinal chemistry research is the translation of promising compounds from preclinical studies into clinical applications. For the this compound scaffold, significant progress has been made in the preclinical phase, particularly in the field of oncology.
The successful development of derivatives that potently inhibit clinically relevant targets such as FLT3 kinase is a critical step. nih.gov Studies demonstrating that these compounds can inhibit signaling pathways in human acute myeloid leukemia (AML) cell lines and induce apoptosis provide strong preclinical validation. nih.gov For example, the derivative C14 showed potent inhibitory activity against the MOLM-13 and MV4-11 human AML cell lines, which harbor FLT3-ITD mutations. nih.gov
The extensive SAR studies, the development of selective inhibitors for targets like IDO1 and TLR7 on related scaffolds, and the demonstration of efficacy in cellular models collectively build a strong case for the therapeutic potential of this compound class. acs.orgmdpi.com While there are no publicly disclosed clinical trials for this compound itself, the robust preclinical data on its derivatives position them as strong candidates for further development and eventual evaluation in human clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
